molecular formula C13H15NO B5224790 5-tert-butyl-3-phenylisoxazole

5-tert-butyl-3-phenylisoxazole

Cat. No.: B5224790
M. Wt: 201.26 g/mol
InChI Key: RIBKIXCBVCQZMG-UHFFFAOYSA-N
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Description

5-tert-butyl-3-phenylisoxazole is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.115364102 g/mol and the complexity rating of the compound is 203. The solubility of this chemical has been described as 0.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardioprotective Agents

One significant application is in the development of cardioprotective agents. The discovery of certain isoxazole derivatives, including compounds related to 5-tert-butyl-3-phenylisoxazole, led to the development of malonyl-coenzyme A decarboxylase inhibitors. These compounds demonstrated the potential to improve cardiac efficiency and function in ischemic heart diseases by stimulating glucose oxidation in isolated working rat hearts (Cheng et al., 2006).

Molecular Structure Studies

In another application, studies on the molecular structure of tert-butyl-substituted compounds, including pyrazoles and isoxazoles, have been conducted. These studies, which include X-ray and NMR spectroscopy, provide valuable insights into the structural characteristics of these compounds, which can influence their chemical properties and applications (Trofimenko et al., 2001).

Synthetic Chemistry

The synthetic pathways and transformations of isoxazole derivatives have been a subject of interest. For instance, studies have focused on the transformation processes during the synthesis of disubstituted isoxazoles, which help in understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (Coppola et al., 1998).

Organic Light Emitting Diode (OLED) Applications

Isoxazole derivatives have found use in the field of material science, particularly in the development of organic light emitting diodes (OLEDs). For example, studies on thiazolo[5,4-d]thiazole-based compounds with tert-butyl substituents have explored their potential in tunable white-light luminescence, which is crucial for OLED technology (Zhang et al., 2016).

Antioxidant and Antifungal Properties

Research has also been conducted on the antioxidant and antifungal properties of certain isoxazole derivatives. Compounds like 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole have demonstrated moderate to excellent fungicidal activity, highlighting their potential in agricultural and pharmaceutical applications (Mao et al., 2013).

Properties

IUPAC Name

5-tert-butyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKIXCBVCQZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320842
Record name 5-tert-butyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106213-67-6
Record name 5-tert-butyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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